Phenylalanyl-leucyl-arginyl phenylalaninamide

Beschreibung

Eigenschaften

IUPAC Name |

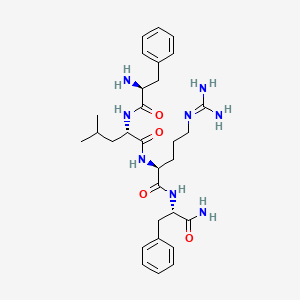

(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N8O4/c1-19(2)16-25(38-27(40)22(31)17-20-10-5-3-6-11-20)29(42)36-23(14-9-15-35-30(33)34)28(41)37-24(26(32)39)18-21-12-7-4-8-13-21/h3-8,10-13,19,22-25H,9,14-18,31H2,1-2H3,(H2,32,39)(H,36,42)(H,37,41)(H,38,40)(H4,33,34,35)/t22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJIRHFYUNCRMF-QORCZRPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001001417 | |

| Record name | 2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-N-{5-carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80690-77-3 | |

| Record name | Phenylalanyl-leucyl-arginyl phenylalaninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080690773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-N-{5-carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phenylalanyl-leucyl-arginyl phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Phenylalanyl-leucyl-arginyl phenylalaninamide can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.

Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its activity.

Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its properties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic reagents such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of phenylalanine quinones, while reduction can yield modified peptides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Phenylalanyl-leucyl-arginyl phenylalaninamide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of phenylalanyl-leucyl-arginyl phenylalaninamide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. For example, it may interact with cell surface receptors to influence cellular signaling pathways, leading to changes in gene expression or protein activity.

Vergleich Mit ähnlichen Verbindungen

Cannabinoid Receptor Affinity and Selectivity

Phenylalaninamide derivatives exhibit distinct binding profiles compared to other synthetic cannabinoid receptor agonists (SCRAs). Key findings include:

Table 1: Receptor Affinity (pKi) of Selected SCRAs

| Compound Class | CB1 pKi | CB2 pKi | CB2 Selectivity (Fold) |

|---|---|---|---|

| MDMB Derivatives | 8.18 ± 0.11 | 8.67 ± 0.17 | ~1–3 |

| Phenylalaninamides (APP) | 5.48 ± 0.11 | 6.78 ± 0.03 | 4–50 |

| Valine Derivatives | 6.80 ± 0.14 | 6.41 ± 0.10 | ~1 |

- Key Insight: Phenylalaninamides show significantly lower CB1 affinity compared to MDMB or valine derivatives but exhibit up to 50-fold selectivity for CB2. This contrasts with MDMB derivatives, which are non-selective .

Table 2: Functional Assay Results (pEC50 and Emax)

| Compound Class | CB1 pEC50 | CB1 Emax (%) | CB2 pEC50 | CB2 Emax (%) |

|---|---|---|---|---|

| MDMB Derivatives | 9.48 ± 0.14 | 122 | 8.67 ± 0.17 | 118 |

| Phenylalaninamides | 6.30 ± 0.05 | 85 | 6.78 ± 0.03 | 95 |

- Key Insight: Phenylalaninamides demonstrate reduced potency (nanomolar vs.

Structural Modifications and Enzyme Inhibition

Phenylalaninamide serves as a scaffold for enzyme inhibitors. Substitutions on the phenyl group dramatically alter biochemical potency:

Table 3: Substitution Effects on Inhibitor Potency

| Substituent Position | Group | Relative Potency |

|---|---|---|

| 4-Position | Phenyl | 10× Increase |

| 2-/3-Position | Phenyl | >10× Decrease |

| Para-Fluoro | Electron-Withdrawing | No Change |

- Key Insight : 4-Position phenyl substitution enhances potency by 10-fold, whereas 2-/3-position substitutions are detrimental. This sensitivity contrasts with more flexible scaffolds like valinamide derivatives .

Antibacterial Activity

Phenylalaninamide exhibits context-dependent antibacterial effects:

Table 4: Antimicrobial Activity of Nitrogenous Compounds

| Compound | Activity Against R. solanacearum | Activity Against E. coli |

|---|---|---|

| Phenylalaninamide | + (≥100 mM) | + (≥100 mM) |

| Orotic Acid | +++ (≥50 mM) | ++ (≥75 mM) |

- Key Insight: Phenylalaninamide requires higher concentrations (≥100 mM) for activity compared to orotic acid. subtilis), suggesting selective toxicity .

Metabolic Stability

In E. coli, phenylalaninamide degrades slowly compared to other dipeptide amides:

Table 5: Growth Effects of Phenylalanine Derivatives in E. coli

| Compound | Growth Support (Relative to Free Phe) | Degradation Rate |

|---|---|---|

| Free Phenylalanine | 100% | Rapid |

| Phenylalaninamide | 20–30% | Slow |

| Leucyl-Phenylalaninamide | 40–50% | Moderate |

- Key Insight : The slow hydrolysis of phenylalaninamide limits its bioavailability, contrasting with faster-metabolized analogs like leucyl-phenylalaninamide .

Biologische Aktivität

Phenylalanyl-leucyl-arginyl phenylalaninamide (PLAP) is a synthetic peptide composed of four amino acids: phenylalanine, leucine, arginine, and phenylalanine. This compound has garnered attention in scientific research due to its potential biological activities, particularly in cellular signaling, protein interactions, and therapeutic applications. This article provides a comprehensive overview of the biological activity of PLAP, supported by relevant research findings and data tables.

PLAP is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis process involves the following steps:

- Activation of Amino Acids : Amino acids are activated using reagents such as carbodiimides or uronium salts.

- Coupling : Activated amino acids are sequentially coupled to a resin-bound peptide chain.

- Deprotection : Protecting groups on the amino acids are removed to facilitate further coupling.

- Cleavage : The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA) .

The biological activity of PLAP is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate various cellular pathways, influencing gene expression and protein activity. For instance, PLAP may bind to cell surface receptors, initiating signaling cascades that lead to physiological responses .

1. Cellular Signaling

PLAP has been investigated for its role in cellular signaling pathways. Studies indicate that it can influence protein interactions that are critical for cell communication and function. For example, PLAP has been shown to modulate the activity of certain kinases involved in growth factor signaling .

2. Antimicrobial Properties

Research has explored the antimicrobial potential of PLAP. In vitro studies demonstrated that PLAP exhibits inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent . The mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic processes.

3. Anticancer Activity

PLAP's anticancer properties have also been a focus of research. In several studies, PLAP demonstrated cytotoxic effects on cancer cell lines, leading to apoptosis (programmed cell death). The peptide's ability to induce cell cycle arrest and promote apoptosis highlights its potential as a therapeutic agent in cancer treatment .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of PLAP against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability upon treatment with PLAP, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

Study 2: Anticancer Activity

In another study assessing the anticancer effects of PLAP on human breast cancer cells (MCF-7), treatment with varying concentrations of PLAP resulted in a dose-dependent decrease in cell viability.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Q & A

Basic Research Questions

Q. How is Phenylalanyl-leucyl-arginyl phenylalaninamide synthesized and characterized in academic research?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Post-synthesis, purification is achieved via reversed-phase HPLC with gradients optimized for peptide resolution (e.g., using AGP or HSA columns with sodium phosphate buffers). Characterization includes mass spectrometry (MS) for molecular weight verification, NMR for structural confirmation, and HPLC retention time comparisons to synthetic standards . Critical steps include orthogonal deprotection strategies to minimize side reactions and ensure sequence fidelity.

Q. What analytical methods are recommended for detecting phenylalaninamide-containing peptides in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with spectrophotometric detection at 210 nm is standard. Key parameters include:

- Column : AGP (α-acid glycoprotein) or HSA (human serum albumin) columns for chiral separation.

- Flow rates : 0.4–1.2 ml/min, depending on peptide size and column dimensions (e.g., 100 × 4 mm for AGP).

- Temperature : 10–25°C to optimize retention and resolution .

- Validation : Spiking samples with synthetic standards and comparing retention times ensures specificity.

Q. How is the structure of phenylalaninamide-terminated peptides confirmed experimentally?

- Methodological Answer : Gas-phase sequencing (Edman degradation) is used for primary sequence determination. For C-terminal phenylalaninamide confirmation, reactivity with antisera targeting the -Arg-Phe-NH₂ motif provides indirect validation. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight, while X-ray crystallography or 2D NMR resolves tertiary structures .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl group) affect the bioactivity of phenylalaninamide-containing peptides?

- Methodological Answer : Systematic SAR studies involve Topliss scanning to evaluate substituent effects. For example:

- Electron-withdrawing/donating groups : Introduced at para positions (e.g., nitro or methoxy groups) to assess potency changes in biochemical assays.

- Bulkier substituents : Tested at meta/ortho positions to evaluate steric effects (e.g., 4g in Table 2 of showed 10-fold potency increase vs. 4h/4i).

- Assay design : Use dose-response curves (IC₅₀/EC₅₀) and statistical analysis (e.g., ANOVA) to quantify activity differences .

Q. How can researchers resolve contradictions in reported bioactivity data for phenylalaninamide derivatives?

- Methodological Answer : Contradictions may arise from assay variability or impurities. Steps include:

- Reproducibility checks : Replicate experiments using identical protocols (e.g., tail-flick latency assays in rats with morphine interactions as in ).

- Sample purity : Re-analyze compounds via HPLC and MS to confirm >95% purity.

- Assay standardization : Use positive/negative controls (e.g., morphine for opioid modulation studies) and report statistical power calculations .

Q. What experimental designs are optimal for evaluating the pharmacokinetic stability of phenylalaninamide peptides?

- Methodological Answer : Stability studies should assess:

- Proteolytic resistance : Incubate peptides with serum proteases (e.g., trypsin) and quantify degradation via HPLC.

- pH/temperature effects : Test stability under physiological conditions (pH 7.4, 37°C) and extreme storage conditions.

- Half-life determination : Use radiolabeled peptides or fluorescent tags for in vivo tracking .

Q. How can researchers design pharmacological assays to study phenylalaninamide peptides’ modulation of opioid pathways?

- Methodological Answer : Key assays include:

- In vivo models : Tail-flick latency tests in rodents, comparing peptide effects with/without morphine pretreatment (e.g., ).

- Receptor binding assays : Use radioligands (e.g., [³H]-DAMGO for μ-opioid receptors) to measure competitive binding.

- Signal transduction : Monitor cAMP accumulation or β-arrestin recruitment via luciferase reporters .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing dose-response data in phenylalaninamide bioactivity studies?

- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and apply corrections for multiple comparisons (e.g., Bonferroni). For tail-flick latency, use Kaplan-Meier survival analysis with Cox proportional hazards models .

Q. How should researchers document synthetic protocols to ensure reproducibility?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.